molecular formula C7H9FN2O B1425852 6-Ethoxy-5-fluoropyridin-3-amine CAS No. 886372-67-4

6-Ethoxy-5-fluoropyridin-3-amine

Cat. No.: B1425852
CAS No.: 886372-67-4
M. Wt: 156.16 g/mol
InChI Key: QYCNUMGMBSFODC-UHFFFAOYSA-N
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Description

6-Ethoxy-5-fluoropyridin-3-amine is a chemical compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the 6th position, a fluorine atom at the 5th position, and an amine group at the 3rd position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of 6-Ethoxy-5-fluoropyridin-3-amine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .

Scientific Research Applications

6-Ethoxy-5-fluoropyridin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and affect various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-5-chloropyridin-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    6-Methoxy-5-fluoropyridin-3-amine: Similar structure but with a methoxy group instead of ethoxy.

    5-Fluoro-3-pyridinamine: Lacks the ethoxy group.

Uniqueness

6-Ethoxy-5-fluoropyridin-3-amine is unique due to the combination of the ethoxy and fluorine substituents, which can confer distinct chemical and biological properties. The presence of both groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to its analogs .

Properties

IUPAC Name

6-ethoxy-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCNUMGMBSFODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716974
Record name 6-Ethoxy-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-67-4
Record name 6-Ethoxy-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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